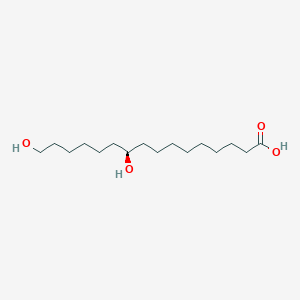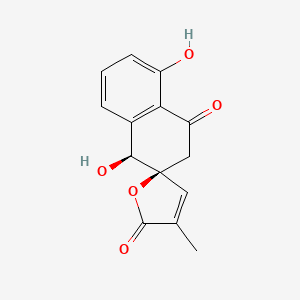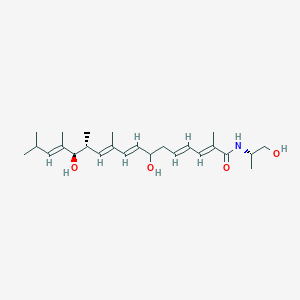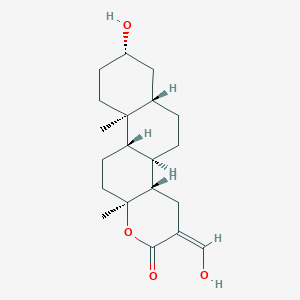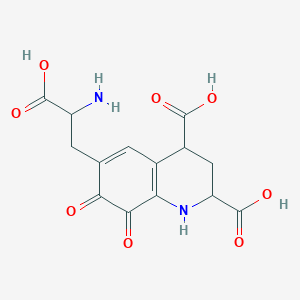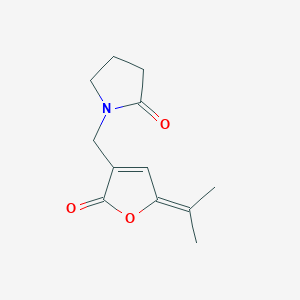
Uncinine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uncinine is a natural product found in Artabotrys hexapetalus with data available.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Uncinine, a cytotoxic butenolide alkaloid, has been synthesized from propargyl alcohol, featuring a tandem carbonylative lactonization process (Fáková et al., 2005).
Anticancer Applications
- Novel butenolide derivatives based on uncinine have been designed and synthesized, showing significant anti-proliferation activity against gastric cancer cells. One derivative demonstrated a potent anticancer effect with low cytotoxicity in normal cells, suggesting its potential as a therapeutic agent (Xu et al., 2020).
Alkaloid Diversity and Cytotoxicity
- Uncinine, among other novel alkaloids, was isolated from Artabotrys uncinatus. Some of these alkaloids, including atherospermidine and squamolone, showed cytotoxicity against cancer cell lines, highlighting the potential for pharmacological applications (Hsieh et al., 2001).
Antioxidant and Neuroprotective Effects
- Carcinine, a derivative of uncinine, has shown to have antioxidant properties and a neuroprotective effect, particularly in the context of oxidative stress-induced retinal damage. This suggests its potential use in treating retinal diseases (Marchette et al., 2012).
Pharmacological Chaperones
- Imidazole-containing dipeptide compounds like carcinine act as pharmacological chaperones, affecting enzyme activity and protein structure in diseases like age-related cataracts and macular degeneration. This highlights their potential in therapeutic interventions for age-related diseases (Babizhayev & Yegorov, 2010).
Propriétés
Nom du produit |
Uncinine |
|---|---|
Formule moléculaire |
C12H15NO3 |
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
1-[(2-oxo-5-propan-2-ylidenefuran-3-yl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO3/c1-8(2)10-6-9(12(15)16-10)7-13-5-3-4-11(13)14/h6H,3-5,7H2,1-2H3 |
Clé InChI |
HREXWSQKOMIFNV-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1C=C(C(=O)O1)CN2CCCC2=O)C |
Synonymes |
uncinine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




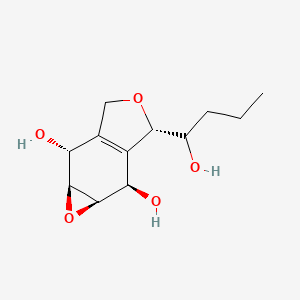

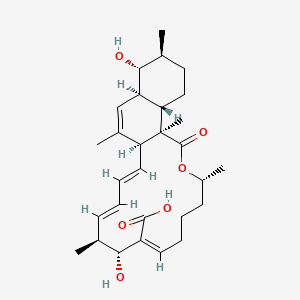
![3,5-diethyl-5-[(E)-4-ethyloct-5-enyl]furan-2-one](/img/structure/B1248135.png)
